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Compound of Interest

Compound Name: 1,1,3-Trimethoxypropane

Cat. No.: B079582 Get Quote

An In-depth Technical Guide to 1,1,3-Trimethoxypropane: Properties, Synthesis, and

Applications

Introduction
1,1,3-Trimethoxypropane, also known by its systematic IUPAC name, is a valuable organic

compound belonging to the acetal functional group. Specifically, it is the dimethyl acetal of 3-

methoxypropionaldehyde.[1] This structure imparts a unique combination of stability and

reactivity, making it a compound of interest for researchers in organic synthesis and materials

science. Unlike its more studied isomer, 1,2,3-trimethoxypropane (the trimethyl ether of

glycerol), 1,1,3-trimethoxypropane's chemistry is dominated by the acetal linkage, which

serves as a protected aldehyde. This guide provides a comprehensive technical overview of its

core physical and chemical properties, spectroscopic signature, synthesis, and safe handling

protocols, designed for scientists and professionals in chemical research and drug

development.

Chemical Identity and Structure
A clear understanding of a molecule's identity is foundational to its application. The following

identifiers and structural representations define 1,1,3-Trimethoxypropane.

IUPAC Name: 1,1,3-trimethoxypropane[1]

Synonym: 3-Methoxypropionaldehyde dimethyl acetal[1]
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CAS Number: 14315-97-0[1]

Molecular Formula: C₆H₁₄O₃[1]

Molecular Weight: 134.17 g/mol [1]

InChI: InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3[1]

InChIKey: FKZYYYDRLJCHGL-UHFFFAOYSA-N[1]

Canonical SMILES: COCCC(OC)OC[1]
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Caption: 2D Chemical Structure of 1,1,3-Trimethoxypropane.

Physicochemical Properties
The physical properties of 1,1,3-Trimethoxypropane are critical for its handling, purification,

and use as a solvent or reagent. The data below has been consolidated from chemical supplier

and database information.

Property Value Source

Appearance Colorless Liquid N/A

Boiling Point 45-46 °C at 17 mmHg [2]

Density 0.942 g/cm³ N/A

Refractive Index 1.400 N/A

Flash Point 40 °C (105 °F) N/A

Spectroscopic Profile
Spectroscopic analysis is essential for the verification and quality control of chemical

compounds. The following sections detail the expected and reported spectral data for 1,1,3-
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Trimethoxypropane.

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the electronic environment and connectivity

of hydrogen atoms. For 1,1,3-Trimethoxypropane, four distinct signals are expected:

~4.4 ppm (triplet, 1H): The methine proton (-CH(OCH₃)₂) is deshielded by two adjacent

oxygen atoms, appearing as a triplet due to coupling with the adjacent CH₂ group.

~3.4 ppm (triplet, 2H): The methylene protons adjacent to the ether oxygen (-O-CH₂-) appear

as a triplet, coupled to the other CH₂ group.

~3.3 ppm (singlet, 6H): The six protons of the two equivalent methoxy groups on the acetal (-

CH(OCH₃)₂) are chemically identical and have no adjacent protons, resulting in a strong

singlet.

~3.2 ppm (singlet, 3H): The protons of the terminal methoxy group (CH₃-O-) appear as a

distinct singlet.

~1.9 ppm (quartet, 2H): The central methylene protons (-CH₂-CH₂-CH-) are coupled to both

the methine and the other methylene group, resulting in a more complex multiplet, likely a

quartet of triplets (qt) or simply a multiplet.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments:

~103 ppm: The acetal carbon (-CH(OCH₃)₂) is significantly deshielded.

~70 ppm: The methylene carbon adjacent to the ether oxygen (-O-CH₂-).

~58 ppm: The carbon of the terminal methoxy group (CH₃-O-).

~53 ppm: The carbons of the two equivalent acetal methoxy groups (-CH(OCH₃)₂).

~35 ppm: The central methylene carbon (-CH₂-CH₂-CH-).
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Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. For 1,1,3-Trimethoxypropane, the key

absorptions are:

2950-2850 cm⁻¹: Strong C-H stretching vibrations for the alkane CH, CH₂, and CH₃ groups.

[3]

1120-1050 cm⁻¹: A series of strong, characteristic C-O stretching bands, indicative of the

ether and acetal functional groups. This is often the most prominent feature in the fingerprint

region.[3]

1470-1450 cm⁻¹: C-H bending (scissoring) vibrations for the methylene groups.[3]

Chemical Reactivity and Stability
The dominant chemical feature of 1,1,3-Trimethoxypropane is the acetal group.

Stability: Acetals are stable under neutral and basic conditions, making them excellent

protecting groups for aldehydes during syntheses that involve bases or nucleophiles.

Reactivity (Acid-Catalyzed Hydrolysis): The acetal linkage is highly susceptible to hydrolysis

under acidic conditions. The reaction proceeds via protonation of one of the acetal oxygens,

followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion.

Subsequent attack by water and deprotonation regenerates the parent aldehyde (3-

methoxypropionaldehyde) and two equivalents of methanol. This reaction is typically rapid

and quantitative, providing a reliable method for deprotection.
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Acid-Catalyzed Hydrolysis of 1,1,3-Trimethoxypropane

1,1,3-Trimethoxypropane

Protonation of Acetal Oxygen
(+ H₃O⁺)

Step 1
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(Forms Oxocarbenium Ion)

Step 2

Nucleophilic Attack by Water

Step 3

Deprotonation
(- H₃O⁺)

Step 4

Products:
3-Methoxypropionaldehyde

+ 2 CH₃OH

Final
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Caption: Logical workflow of the acid-catalyzed hydrolysis of an acetal.

Experimental Protocols
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The following protocols describe the synthesis and characterization of 1,1,3-
Trimethoxypropane.

Protocol 1: Synthesis from 3-Methoxypropionaldehyde
This protocol outlines a standard acid-catalyzed acetalization reaction.

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark

apparatus, add 3-methoxypropionaldehyde (1.0 eq), methanol (3.0 eq, serving as both

reagent and solvent), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid,

0.01 eq).

Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will

be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium

towards the product.

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is

consumed.

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a

weak base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the

acid catalyst.

Extraction: Transfer the mixture to a separatory funnel and extract with a non-polar organic

solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine,

then dry over anhydrous sodium sulfate.

Purification: Filter the drying agent and remove the solvent under reduced pressure using a

rotary evaporator. The crude product can be purified by fractional distillation under vacuum to

yield pure 1,1,3-trimethoxypropane.

Protocol 2: Characterization by FTIR Spectroscopy
This protocol ensures the identity and purity of the synthesized product.

Sample Preparation: As 1,1,3-trimethoxypropane is a liquid, the spectrum can be acquired

directly using the neat liquid technique.
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Instrument Setup: Ensure the FTIR spectrometer is properly calibrated. Record a

background spectrum of the empty sample holder (e.g., clean ATR crystal or salt plates).

Sample Analysis: Apply a small drop of the purified 1,1,3-trimethoxypropane to the ATR

crystal or between two NaCl/KBr salt plates.

Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Analysis: Process the resulting spectrum (baseline correction, if necessary). Compare

the positions of the major absorption bands with the reference spectrum.[3] Key peaks to

verify are the strong C-H stretches (~2900 cm⁻¹) and the very strong, broad C-O ether/acetal

stretches (~1100 cm⁻¹). The absence of a strong C=O stretch (~1720 cm⁻¹) confirms the

complete conversion of the starting aldehyde.

Safety and Handling
1,1,3-Trimethoxypropane is a flammable liquid and requires careful handling in a laboratory

setting.

Hazard Class Statement

Flammable Liquid H226: Flammable liquid and vapor.[1]

Skin Irritation H315: Causes skin irritation.[1]

Eye Irritation H319: Causes serious eye irritation.[1]

Respiratory Irritation H335: May cause respiratory irritation.[1]

Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves,

and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated

for flammable liquids.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

flammable organic solvents.
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Potential Applications
The primary application of 1,1,3-trimethoxypropane in a research context is derived from its

acetal functionality.

Protecting Group: It serves as a stable protecting group for the 3-methoxypropionaldehyde

moiety. The acetal can withstand a variety of reaction conditions (e.g., Grignard reactions,

reductions with metal hydrides, basic hydrolysis) and can be selectively removed with mild

acid to reveal the aldehyde.

Synthetic Building Block: As a difunctional molecule (containing both ether and acetal

groups), it can be used as a building block in the synthesis of more complex molecules,

including pharmaceuticals, agrochemicals, and polymers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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